Product packaging for Benzo[f]quinoline-1-carboxylic acid(Cat. No.:CAS No. 6707-19-3)

Benzo[f]quinoline-1-carboxylic acid

Cat. No.: B15487537
CAS No.: 6707-19-3
M. Wt: 223.23 g/mol
InChI Key: CYCSFILBMUSSRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzo[f]quinoline-1-carboxylic acid (CAS 6707-19-3) is a versatile nitrogen-containing heterocyclic compound with the molecular formula C₁₄H₉NO₂ and a molecular weight of 223.23 g/mol. This benzo[f]quinoline scaffold serves as a critical precursor in synthetic and medicinal chemistry for constructing diverse physiologically active molecules . The compound is characterized by a topological polar surface area of 50.2 Ų . This chemical is a valuable building block for designing novel anticancer agents. Its planar polyaromatic structure makes it a candidate for DNA intercalation studies, a mechanism used by many clinical chemotherapeutic drugs to inhibit cancer cell growth . Research indicates that derivatives of benzo[f]quinoline, particularly those with specific side chains or heterocyclic motifs at position 3 of the quinoline core, show promising in vitro antiproliferative efficacy against various cancer cell lines . For instance, synthesized analogues have demonstrated potent binding affinity to molecular targets like the CDK-5 enzyme, suggesting potential for further development into chemotherapeutic agents . The broader benzoquinoline chemical class is also under investigation for other biological activities, including antioxidant properties . This product is supplied For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9NO2 B15487537 Benzo[f]quinoline-1-carboxylic acid CAS No. 6707-19-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6707-19-3

Molecular Formula

C14H9NO2

Molecular Weight

223.23 g/mol

IUPAC Name

benzo[f]quinoline-1-carboxylic acid

InChI

InChI=1S/C14H9NO2/c16-14(17)11-7-8-15-12-6-5-9-3-1-2-4-10(9)13(11)12/h1-8H,(H,16,17)

InChI Key

CYCSFILBMUSSRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NC=CC(=C32)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for Benzo F Quinoline 1 Carboxylic Acid and Its Chemically Functionalized Congeners

Regioselective and Stereoselective Synthesis of the Benzo[f]quinoline (B1222042) Core

The fundamental challenge in synthesizing benzo[f]quinoline-1-carboxylic acid lies in the precise construction of the fused ring system with the carboxylic acid group at the desired position. This requires careful selection of starting materials and reaction conditions to control regioselectivity.

Cyclization and Annulation Strategies for Benzo[f]quinoline Ring Formation

The formation of the benzo[f]quinoline core is paramount and can be achieved through various classical and modern cyclization and annulation reactions. These methods often involve the construction of the pyridine (B92270) ring onto a pre-existing naphthalene (B1677914) system.

Classic methods such as the Skraup reaction and the Doebner-von Miller reaction have been historically employed for the synthesis of benzo[f]quinolines. researchgate.net The Skraup synthesis involves the reaction of 2-naphthylamine (B18577) with glycerol, sulfuric acid, and an oxidizing agent. researchgate.net A modification of this is the Doebner-von Miller reaction, which utilizes α,β-unsaturated aldehydes or ketones. researchgate.net For instance, the reaction of 2-naphthylamine with crotonaldehyde (B89634) can yield a benzo[f]quinoline derivative. A significant advantage of the Doebner reaction is the potential for direct incorporation of a carboxylic acid precursor at the 1-position by using pyruvic acid. nih.govacs.org

[4+2] Cycloaddition reactions , also known as Diels-Alder reactions, provide a powerful tool for constructing the quinoline (B57606) ring system. nih.gov These reactions can involve the annulation of a pyridine ring onto a naphthalene derivative. acs.org For example, a three-component reaction between an aromatic amine (like 2-naphthylamine), an aldehyde, and a tertiary amine acting as a vinyl source can lead to the formation of 2-substituted benzo[f]quinolines under neutral conditions and an oxygen atmosphere. acs.org

Photochemical cyclization represents another strategy. The photocyclization of trans-2-stilbazole derivatives can lead to the formation of the benzo[f]quinoline skeleton. researchgate.net This method, however, may be limited by the availability of the stilbazole precursors.

More recent annulation strategies focus on the use of versatile building blocks. For example, cascade reactions involving Friedel-Crafts-type reactions followed by cyclization have been developed for related quinoline systems and can be conceptually applied to benzo[f]quinolines. nih.gov

Reaction NameKey ReactantsCatalyst/ConditionsProduct Type
Skraup Reaction2-Naphthylamine, GlycerolSulfuric acid, Oxidizing agentBenzo[f]quinoline
Doebner-von Miller2-Naphthylamine, α,β-Unsaturated aldehyde/ketoneAcidSubstituted benzo[f]quinoline
Doebner Reaction2-Naphthylamine, Aldehyde, Pyruvic acid-Benzo[f]quinoline-4-carboxylic acid
[4+2] Cycloaddition2-Naphthylamine, Aldehyde, Tertiary amineAmmonium (B1175870) salt, Oxygen2-Substituted benzo[f]quinoline
Photochemical Cyclizationtrans-2-Stilbazole derivativeUV lightBenzo[f]quinoline

Strategic Introduction and Derivatization of the Carboxylic Acid Moiety

One of the most direct methods is the Doebner reaction , which utilizes pyruvic acid as one of the three components, leading to the formation of a quinoline-4-carboxylic acid. nih.govacs.org By using 2-naphthylamine, an aldehyde, and pyruvic acid, a benzo[f]quinoline-4-carboxylic acid can be synthesized in a one-pot reaction. This approach is highly convergent.

Alternatively, the carboxylic acid functionality can be introduced through the modification of a pre-existing functional group . For instance, a methyl group at the 1-position can be oxidized to a carboxylic acid. Another common strategy is the hydrolysis of a nitrile group . The nitrile can be introduced via various methods, including Sandmeyer reaction of an amino group or nucleophilic substitution.

Derivatization of the carboxylic acid moiety in this compound allows for the synthesis of a wide range of functionalized congeners, such as esters and amides. Standard esterification or amidation protocols can be employed. For example, reaction with an alcohol in the presence of an acid catalyst or with an amine using a coupling agent will yield the corresponding ester or amide. nih.gov The synthesis of quinoline-2-carboxylic acid derivatives has been demonstrated through the reaction of the corresponding quinolinyl chloride with hydrazine, followed by further modifications. ajchem-a.com This highlights the potential for derivatizing the carboxylic acid group into various heterocycles. ajchem-a.com The carboxylic acid function is known to enhance the water solubility of molecules, which can be an important property for biologically active compounds. wiley-vch.de

MethodDescriptionStarting Material
Doebner ReactionThree-component reaction directly incorporating the carboxyl group.2-Naphthylamine, Aldehyde, Pyruvic acid
OxidationOxidation of a pre-existing alkyl group at the 1-position.1-Methylbenzo[f]quinoline
Nitrile HydrolysisHydrolysis of a nitrile group at the 1-position.1-Cyanobenzo[f]quinoline
EsterificationReaction with an alcohol to form an ester.This compound, Alcohol
AmidationReaction with an amine to form an amide.This compound, Amine

Modern Catalyst-Mediated Synthetic Approaches

Modern synthetic chemistry increasingly relies on catalyst-mediated reactions to improve efficiency, selectivity, and substrate scope. The synthesis of this compound and its derivatives has also benefited from these advancements.

Transition Metal-Catalyzed Cross-Coupling Strategies for Benzo[f]quinoline Systems

Transition metal catalysis, particularly with palladium, has revolutionized the formation of C-C and C-N bonds, which are crucial for the assembly of complex heterocyclic systems like benzo[f]quinolines.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Sonogashira-Hagihara reactions, are powerful tools for constructing the benzo[f]quinoline skeleton from functionalized precursors. beilstein-journals.org For example, a strategy for the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones, which are structurally related to this compound, involves a sequence of Sonogashira-Hagihara and Suzuki-Miyaura cross-coupling reactions followed by an acid-mediated cycloisomerization. beilstein-journals.orgnih.gov A Suzuki coupling between a functionalized pyridine and a naphthalene-derived boronic acid can be a key step in forming the biaryl linkage necessary for subsequent cyclization to the benzo[f]quinoline core. researchgate.net

Direct C-H arylation is another powerful palladium-catalyzed method. For instance, the C-H arylation of benzo[h]quinoline (B1196314) has been achieved using phenylboronic acid in the presence of a Pd/γ-Al2O3 catalyst. acs.org While this example is for a different isomer, the principle can be extended to the synthesis of substituted benzo[f]quinolines.

ReactionCatalystReactantsBond Formed
Suzuki-Miyaura CouplingPd(PPh₃)₄, Pd(OAc)₂Aryl halide, Arylboronic acidC-C
Sonogashira-Hagihara CouplingPd catalyst, Cu co-catalystAryl halide, Terminal alkyneC-C
Direct C-H ArylationPd/γ-Al₂O₃Benzoquinoline, Arylboronic acidC-C

Organocatalysis and Acid/Base Catalysis in this compound Synthesis

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis, often offering milder reaction conditions and avoiding toxic metal residues. Acid and base catalysis also play a crucial role in many synthetic steps.

Acid catalysis is fundamental to several classical quinoline syntheses that can be adapted for benzo[f]quinolines, such as the Skraup and Doebner-von Miller reactions. researchgate.net More contemporary methods also utilize strong acids. For instance, superacids like trifluoromethanesulfonic acid (TFA) or its anhydride (B1165640) (TFAA) can act as both the reaction medium and catalyst for the condensation of aromatic amines with α,β-unsaturated carbonyl compounds to form quinoline scaffolds. mdpi.com An acid-mediated cycloisomerization is the final step in a reported synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. beilstein-journals.orgnih.gov

Base catalysis is also employed, for example, in the generation of ylides for [3+2] dipolar cycloaddition reactions to form pyrrolo-benzo[f]quinolines. nih.gov

Organocatalysis in the context of quinoline synthesis is a growing area. While specific examples for this compound are less common, the principles are applicable. For example, photoredox catalysis using organic dyes like 10-methyl-9,10-dihydroacridine (AcrH₂) has been used for quinoline synthesis via a cascade annulation reaction. mdpi.com

Catalysis TypeCatalyst ExampleRole in Synthesis
Acid CatalysisSulfuric Acid, TFAPromotion of cyclization and condensation
Base CatalysisTriethylamineIn situ generation of reactive intermediates
OrganocatalysisAcrH₂ (Photoredox)Cascade annulation reactions

Sustainable and Efficient Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming for higher efficiency, reduced waste, and the use of less hazardous materials.

The development of heterogeneous catalysts is a key aspect of sustainable synthesis, as they can be easily recovered and reused. An example is the use of palladium nanoparticles supported on γ-alumina (Pd/γ-Al₂O₃) for the C-H arylation of benzo[h]quinoline. acs.org This catalyst can be recovered by centrifugation and reused for multiple cycles, demonstrating a sustainable approach. acs.org

One-pot reactions and multi-component reactions are inherently more efficient as they reduce the number of synthetic steps, purifications, and solvent usage. The three-component synthesis of 2-substituted benzo[f]quinolines from an aromatic amine, an aldehyde, and a tertiary amine is an example of such an efficient process. acs.org Similarly, the Doebner reaction for the synthesis of quinoline-4-carboxylic acids is a three-component reaction that offers a direct and atom-economical route to the target scaffold. nih.govacs.org

The use of alternative energy sources like microwave (MW) and ultrasound (US) irradiation can also contribute to more sustainable protocols by reducing reaction times and energy consumption. nih.gov For instance, the synthesis of benzo[c]quinolinium derivatives has been shown to be more efficient under MW and US irradiation compared to conventional thermal heating. nih.gov

Microwave-Assisted Synthesis for this compound Derivatives

Microwave irradiation has been established as a valuable technique for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. lew.roacs.orgfrontiersin.orgresearchgate.net While specific literature on the microwave-assisted synthesis of this compound is limited, the general principles have been successfully applied to the synthesis of related benzo[f]quinoline derivatives.

For instance, a one-pot, three-component microwave-assisted synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives has been reported. This reaction proceeds by reacting benzo[f]quinoline, 2-bromo-acetophenones or 2-chloro-(N-phenyl)acetamides, and electron-deficient alkynes in 1,2-epoxybutane, which acts as both the reaction medium and an acid scavenger. lew.ro The optimal conditions were achieved with microwave irradiation at 120°C for 30 to 120 minutes, demonstrating a significant rate enhancement compared to the conventional heating method which required 12 days for a much lower yield. lew.ro This methodology highlights the potential of microwave heating to efficiently construct complex fused heterocyclic systems based on the benzo[f]quinoline core. The use of microwave assistance in the Friedländer synthesis of quinolines has also been shown to be highly effective, achieving excellent yields in minutes. researchgate.net

These examples strongly suggest that microwave-assisted techniques could be effectively adapted for the synthesis of this compound and its derivatives, potentially through microwave-promoted cyclization or cross-coupling reactions.

Ultrasound-Promoted Reactions and Continuous Flow Chemistry

Ultrasound irradiation and continuous flow chemistry represent other green and efficient approaches to chemical synthesis. Sonication can enhance reaction rates and yields through the phenomenon of acoustic cavitation, which improves mass transfer and energy distribution. nih.gov Ultrasound has been successfully employed in the synthesis of various quinoline derivatives, often under milder conditions and in shorter reaction times than conventional methods. nih.govresearchgate.net For example, the synthesis of hybrid quinoline-imidazole derivatives has been achieved in two steps involving N-alkylation and a subsequent cycloaddition, with both steps benefiting from ultrasound irradiation, leading to significantly reduced reaction times and increased yields. nih.gov

Continuous flow chemistry offers several advantages, including enhanced safety, scalability, and precise control over reaction parameters. durham.ac.ukrsc.org This technology is particularly well-suited for reactions involving hazardous reagents or intermediates. The synthesis of carboxylic acids, for instance, has been demonstrated in a continuous-flow system using CO2 in a tube-in-tube gas permeable membrane reactor, allowing for the safe and efficient carboxylation of Grignard reagents. durham.ac.uk Similarly, the oxidation of alcohols to carboxylic acids has been achieved in a continuous-flow setup using a platinum catalyst and hydrogen peroxide. rsc.org Although a specific continuous flow process for this compound has not been detailed in the literature, the successful application of this technology to the synthesis of other quinoline carboxylic acids suggests its feasibility. google.com For instance, a patent describes a process for preparing a benzo[ij]quinolizine-2-carboxylic acid derivative that could potentially be adapted. google.com

Derivatization and Functionalization Strategies for this compound

The carboxylic acid functionality at the 1-position of the benzo[f]quinoline ring system serves as a key anchor point for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives with tailored properties.

Modification of the Carboxylic Acid Group (e.g., Esters, Amides, Anhydrides)

The conversion of the carboxylic acid group into esters, amides, and anhydrides is a fundamental strategy for structural diversification.

Esters: Esterification of carboxylic acids can be achieved through various methods, most commonly via the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. chemguide.co.ukyoutube.comyoutube.com This reaction is typically reversible. To drive the reaction towards the ester product, an excess of the alcohol is often used. chemguide.co.uk Alternatively, supported iron oxide nanoparticles have been shown to be an efficient and recoverable catalyst for the solvent-free esterification of a variety of carboxylic acids. nih.gov While specific examples for this compound are not prevalent, these general methods are applicable. The reaction rate of esterification can be influenced by the structure of both the carboxylic acid and the alcohol. researchgate.net

Amides: Amide bond formation is another crucial transformation. Direct condensation of a carboxylic acid with an amine is often challenging due to the formation of an unreactive ammonium carboxylate salt. dur.ac.uklibretexts.org To overcome this, heating is often required to dehydrate the salt and form the amide bond. libretexts.org More commonly, coupling reagents are employed to activate the carboxylic acid. rsc.orgnih.govdiva-portal.orgnih.gov Titanium tetrachloride (TiCl4) has been reported as an effective mediator for the direct amidation of carboxylic acids with amines, providing good to excellent yields under relatively mild conditions. nih.gov Another approach involves the initial conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, which then readily reacts with an amine. mdpi.com

Anhydrides: Acid anhydrides can be synthesized from carboxylic acids, though this is less common for creating diverse derivatives unless a mixed anhydride is desired. One method involves the reaction of a carboxylic acid with an acyl chloride.

The following table summarizes the general approaches for the modification of a carboxylic acid group, which are applicable to this compound.

DerivativeReagents and ConditionsGeneral Applicability
Esters Alcohol, Acid Catalyst (e.g., H₂SO₄), HeatWidely used for simple alcohols. chemguide.co.uk
Alcohol, Supported Iron Oxide Nanoparticles, RefluxSolvent-free, reusable catalyst. nih.gov
Amides Amine, HeatDirect condensation, often requires high temperatures. libretexts.org
Amine, Coupling Agent (e.g., TiCl₄, DCC)Milder conditions, broad substrate scope. nih.govnih.gov
1. SOCl₂ or (COCl)₂; 2. AmineVia acyl chloride intermediate, very reactive. mdpi.com
Anhydrides Acyl Chloride, Carboxylate SaltFor symmetric or mixed anhydrides.

Interactive Data Table: General Modification of Carboxylic Acids

DerivativeCommon ReagentsKey ConditionsReference
EstersAlcohol, Acid CatalystHeating chemguide.co.uk
AmidesAmine, Coupling AgentOften at room temperature or with mild heating nih.gov
AnhydridesAcyl Chloride, CarboxylateAnhydrous conditions

Halogenation and Nitration Studies on the Benzo[f]quinoline Core

Electrophilic substitution reactions, such as halogenation and nitration, on the benzo[f]quinoline nucleus introduce functional groups that can be further manipulated. The position of substitution is directed by the existing substituents and the inherent electronic properties of the heterocyclic system.

Halogenation: The direct halogenation of quinoline derivatives can be challenging but offers a route to valuable intermediates. A metal-free, regioselective method for the C5-halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acid as the halogen source. rsc.orgsemanticscholar.org This reaction proceeds at room temperature with high regioselectivity. The directing group at the 8-position is crucial for this remote C-H activation. For this compound, the electronic influence of the carboxylic acid group at the 1-position would need to be considered to predict the outcome of halogenation reactions.

Nitration: The nitration of the parent benzo[f]quinoline can be achieved using a mixture of arsenic acid and sulfuric acid with nitro-substituted 2-naphthylamines in a Skraup synthesis. researchgate.net However, direct nitration of the benzo[f]quinoline core is also possible. The nitration of benzo[b]thiophen-2-carboxylic acid has been shown to yield a mixture of substitution products, with some electrophilic displacement of the carboxylic group observed. rsc.org This suggests that nitration of this compound could also lead to a mixture of isomers and potentially decarboxylation-nitration products. chemrevlett.com The reaction conditions would likely play a critical role in determining the product distribution.

The following table outlines potential halogenation and nitration approaches, though specific outcomes for this compound require experimental validation.

ReactionReagentsPotential Outcome
Halogenation Trihaloisocyanuric acidRegioselective halogenation, position dependent on directing effects. rsc.org
Nitration HNO₃/H₂SO₄Nitration on the benzo or quinoline ring, potential for mixed isomers and decarboxylation. researchgate.netrsc.org

Interactive Data Table: Potential Electrophilic Substitution Reactions

ReactionTypical ReagentsExpected Product TypeReference
HalogenationNCS, NBS, NISHalogenated Benzo[f]quinoline rsc.org
NitrationHNO₃/H₂SO₄Nitrobenzo[f]quinoline researchgate.net

Fundamental Reactivity and Mechanistic Investigations of Benzo F Quinoline 1 Carboxylic Acid

Electrophilic and Nucleophilic Aromatic Substitution on the Benzo[f]quinoline (B1222042) Scaffold

The benzo[f]quinoline system, a nitrogen-containing polycyclic aromatic heterocycle, exhibits a distinct reactivity pattern towards electrophilic and nucleophilic aromatic substitution. The nitrogen atom in the quinoline (B57606) ring deactivates the heterocyclic ring towards electrophilic attack due to its electron-withdrawing nature. Conversely, it activates the ring for nucleophilic substitution.

Electrophilic Aromatic Substitution: The electron density of the benzo[f]quinoline system is influenced by the fused benzene (B151609) ring and the nitrogen atom. Formylation reactions, a type of electrophilic aromatic substitution, on electron-rich aromatic compounds like benzo[h]quinolin-10-ol have been shown to occur at the C5 and C7 positions. nih.gov This is because the lone pair of electrons on the hydroxyl group increases the electron density at these positions, making them susceptible to electrophilic attack. nih.gov While specific studies on benzo[f]quinoline-1-carboxylic acid are limited, the general principles suggest that electrophilic attack would likely occur on the carbocyclic ring, which is less deactivated than the nitrogen-containing ring. The carboxylic acid group at the 1-position, being an electron-withdrawing group, would further deactivate the quinoline part of the molecule.

Nucleophilic Aromatic Substitution: The pyridine (B92270) ring within the quinoline structure is inherently electron-deficient and thus more susceptible to nucleophilic attack. The direct lithiation of the pyridine ring in benzo[h]- and benzo[f]quinolines allows for the introduction of various electrophiles at the 2-position. researchgate.net This indicates the susceptibility of this position to nucleophilic attack. In the context of 2,4-dichloroquinazolines, a related heterocyclic system, nucleophilic aromatic substitution (SNAr) regioselectively occurs at the 4-position. nih.gov Density functional theory (DFT) calculations have shown that the carbon atom at the 4-position has a higher LUMO coefficient, making it more prone to nucleophilic attack. nih.gov These findings on related structures provide insight into the potential sites of nucleophilic attack on the benzo[f]quinoline scaffold.

Decarboxylation Pathways and Kinetic Studies of Benzo[f]quinoline Carboxylic Acids

The decarboxylation of aromatic carboxylic acids is a significant reaction, often studied for its applications in synthesis and understanding reaction mechanisms. The stability of the aromatic ring and the nature of substituents play a crucial role in the ease of decarboxylation.

Studies on the decarboxylation of various aromatic carboxylic acids provide insights into the potential pathways for this compound. For instance, the decarboxylation of 5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid is readily achieved by refluxing with 48% hydrobromic acid. zendy.io This suggests that acidic conditions can facilitate decarboxylation. Kinetic studies on the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids have revealed that the mechanism can vary from a unimolecular decarboxyprotonation to a bimolecular protiodecarboxylation depending on the proton activity of the medium. rsc.org

The presence of electron-withdrawing groups is expected to lower the thermal stability of benzoic acid and facilitate decarboxylation. researchgate.net The nitrogen atom in the benzo[f]quinoline ring system acts as an electron-withdrawing group, which could influence the decarboxylation of the carboxylic acid at the 1-position. Further kinetic studies specifically on this compound are needed to elucidate the precise mechanism and determine the rate-determining steps under various conditions.

Redox Chemistry and Electron Transfer Processes of the Benzo[f]quinoline System

The extended π-system of benzo[f]quinoline makes it an interesting candidate for studying redox processes and electron transfer reactions. The electrochemical properties of related quinoline derivatives have been investigated, revealing a strong correlation between their chemical structure and their reduction and oxidation potentials. nih.gov

Theoretical studies on electron, proton, and proton-coupled electron transfer reactions in metal complexes provide a framework for understanding these fundamental processes. princeton.edu Such theoretical approaches could be applied to the benzo[f]quinoline system to predict its behavior in redox reactions and understand the interplay of electron and proton transfer events.

Coordination Chemistry and Ligand Properties in Metal Complexes Involving this compound

The this compound molecule possesses both a nitrogen atom in the heterocyclic ring and a carboxylic acid group, making it a potentially versatile ligand in coordination chemistry. nih.govnih.gov The presence of these two distinct donor sites allows for various coordination modes.

Chelation Modes and Metal-Ligand Interaction Dynamics

Ligands containing both hard (like the oxygen from the carboxylate) and soft (like the nitrogen from the quinoline) donor atoms are known as hybrid ligands and can exhibit interesting coordination behavior, including hemilability. researchgate.net This property, where one donor atom can reversibly dissociate from the metal center, can be crucial in catalysis and sensor applications. researchgate.net

Quinoline-based ligands are known to form stable complexes with a variety of metal ions. mdpi.com For example, 8-hydroxyquinoline (B1678124) derivatives have been shown to form mono, bis, and sometimes tris complexes with metal ions like Cu(II), Zn(II), Fe(II), and Fe(III), exhibiting versatile coordination modes. mdpi.com The coordination can involve the nitrogen of the quinoline ring and the oxygen of the hydroxyl group, forming a chelate ring. Similarly, this compound can act as a bidentate ligand, coordinating to a metal center through the quinoline nitrogen and one of the oxygen atoms of the carboxylate group. The formation of such chelate rings enhances the stability of the resulting metal complex.

Influence of the Carboxylic Acid Group on Coordination Behavior

The carboxylic acid group plays a pivotal role in the coordination behavior of the ligand. Its deprotonation to form a carboxylate anion significantly enhances its ability to coordinate to a metal ion. The position of the carboxyl group on the aromatic ring can influence the stability and structure of the resulting metal complex.

In quinoline-based ligands, the carboxylate group can participate in hydrogen bonding interactions within the secondary coordination sphere, which can influence the reactivity at the metal center. mdpi.com For example, in a Pd(II)-mediated reaction, a carboxylate functional group was involved in facilitating the chlorination of untethered carboxylic acids. mdpi.com The presence of the carboxylic acid group in this compound not only provides a strong coordination site but also introduces the potential for secondary interactions that can modulate the properties and reactivity of the metal complex.

Advanced Spectroscopic and Structural Elucidation of Benzo F Quinoline 1 Carboxylic Acid and Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational and Configurational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the detailed analysis of the conformation and configuration of benzo[f]quinoline-1-carboxylic acid and its derivatives in solution. uncw.edu Both ¹H and ¹³C NMR spectroscopy provide critical data on the chemical environment of individual atoms within the molecule. nih.govspectrabase.com

Studies on quinoline (B57606) derivatives have demonstrated that their aromatic protons exhibit concentration-dependent chemical shifts in ¹H NMR, which is attributed to intermolecular π-π stacking interactions. uncw.edu The analysis of these shifts, by plotting the change in chemical shift against the change in concentration (Δδ/ΔC), offers insights into the self-association properties of these molecules in solution. uncw.edu For instance, in a study of various quinoline monomers and dimers, the chemical shifts of aromatic hydrogens were analyzed over a range of concentrations to understand these stacking phenomena. uncw.edu

The substitution pattern on the benzo[f]quinoline (B1222042) ring system significantly influences the NMR spectra. For example, in a series of benzo[f]quinolinium salts, the chemical shifts of the H-2, H-4, and methylene (B1212753) protons are particularly informative. The methylene protons adjacent to the positively charged nitrogen atom exhibit unusually high chemical shifts, a consequence of the strong electron-withdrawing effect of the nitrogen. nih.gov

Interactive Table: Representative ¹H NMR Chemical Shifts (ppm) for Benzo[f]quinoline Derivatives
CompoundH-2H-4Methylene (-CH₂-)Aromatic ProtonsReference
Benzo[f]quinolinium Salts (Aliphatic series)--~6.50- nih.gov
Benzo[f]quinolinium Salts (Aromatic series)--~7.00- nih.gov
10-Hydroxybenzo[h]quinoline-9-cyanoacrylic acid9.04 (d, J=4.4 Hz)--8.66 (m), 8.61 (d, J=8.0 Hz), 8.19 (d, J=8.4 Hz), 8.10-8.03 (d, J=8.4 Hz), 7.99-7.92 (m), 7.83 (m) nih.gov
10-Hydroxybenzo[h]quinoline-7,9-di(cyanoacrylic) acid9.12 (d, J=4.4 Hz)--8.91 (s), 8.76 (d, J=8.0 Hz), 8.60 (d, J=1.8 Hz), 8.17 (d, J=8.8 Hz), 8.07 (d, J=8.8 Hz), 7.94-7.91 (m) nih.gov

High-Resolution Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the precise determination of the molecular weight and elemental composition of this compound and its derivatives, thereby confirming their molecular structure. nih.gov The high accuracy of HRMS allows for the unequivocal identification of molecular ions, which is crucial in complex reaction mixtures. acs.org

Beyond molecular weight determination, mass spectrometry provides valuable insights into the fragmentation pathways of these compounds. The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure and can be used to identify specific structural motifs. researchgate.net For nitrogen-containing heterocyclic compounds like benzo[f]quinoline, the fragmentation is often a typical and characteristic process that aids in their identification. researchgate.net

In studies of related compounds, such as benzodiazepines, Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS) has been employed to investigate fragmentation behavior and identify metabolites. nih.gov This approach allows for the elucidation of characteristic fragmentation pathways and the identification of diagnostic fragment ions. nih.gov Similar methodologies can be applied to understand the fragmentation of this compound and its derivatives, providing a deeper understanding of their structural characteristics under mass spectrometric conditions.

Interactive Table: Mass Spectrometry Data for Benzo[f]quinoline
TechniqueIonization ModeKey Fragments (m/z)Reference
GC-MSElectron Ionization179 (M+), 152, 126 nih.govspectrabase.com
MS-MSPositive180.0808 (100%), 152.0621 (8.77%), 153.0699 (3.82%), 179.0732 (1.76%) nih.gov

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional atomic arrangement of this compound and its derivatives in the solid state. This technique yields precise information on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation and the packing of molecules within the crystal lattice.

For instance, the crystal structures of certain benzo[f]quinoline derivatives, such as specific cycloadducts, have been successfully determined using this method, providing concrete evidence of their molecular geometry. nih.gov The Crystallography Open Database (COD) contains crystal structure data for benzo[f]quinoline, indicating its solid-state conformation. nih.gov These structural details are invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the solid-state properties of these compounds.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Intermolecular Interaction Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for the characterization of functional groups and the study of intermolecular interactions in this compound and its derivatives. nih.govspectrabase.com The IR and Raman spectra exhibit characteristic bands corresponding to the vibrational modes of specific chemical bonds and functional groups within the molecule.

The presence of the carboxylic acid group gives rise to several distinct vibrational signatures. The O-H stretch of the carboxylic acid is typically a very broad band in the IR spectrum, a result of strong hydrogen bonding. spectroscopyonline.com The C=O stretching vibration of the carboxylic acid is another prominent feature, with its position being sensitive to the electronic environment. spectroscopyonline.comnih.gov For aromatic carboxylic acids, this peak generally appears at a lower wavenumber compared to saturated acids due to conjugation. spectroscopyonline.com The C-O stretch and the out-of-plane O-H wag are also diagnostically useful bands. spectroscopyonline.com

In studies of quinoline derivatives, FT-IR spectroscopy has been used to confirm the presence of key functional groups. nih.gov Furthermore, theoretical calculations, often using Density Functional Theory (DFT), can be employed to calculate the vibrational frequencies and aid in the assignment of the experimental spectra. nih.govresearchgate.net This combined experimental and computational approach provides a detailed understanding of the vibrational properties of the molecule and how they are influenced by its structure and intermolecular interactions.

Interactive Table: Characteristic IR and Raman Frequencies (cm⁻¹) for Carboxylic Acid and Quinoline Moieties
Vibrational ModeIR Frequency Range (cm⁻¹)Raman ActivityNotesReference
O-H Stretch (Carboxylic Acid)3300-2500 (broad)Weak-MediumBroad due to hydrogen bonding spectroscopyonline.com
C-H Stretch (Aromatic)3100-3000Strong spectroscopyonline.com
C=O Stretch (Carboxylic Acid)1710-1680 (Aromatic)StrongPosition sensitive to conjugation spectroscopyonline.comnih.gov
C=C/C=N Stretch (Quinoline)1650-1450Strong nih.gov
C-O Stretch (Carboxylic Acid)1320-1210Medium spectroscopyonline.com
O-H Wag (Carboxylic Acid)950-900MediumOut-of-plane bend spectroscopyonline.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Property Investigation

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful techniques for probing the electronic structure and photophysical properties of this compound and its derivatives. spectrabase.comnih.gov The UV-Vis absorption spectrum reveals the electronic transitions that occur when the molecule absorbs light, providing information about the energy levels of its molecular orbitals. nih.gov

Studies on benzo[f]quinoline have shown that its fluorescence spectrum is sensitive to the environment, particularly to hydrogen bonding interactions. nii.ac.jp For instance, hydrogen bonding with proton donors can enhance the fluorescence intensity and cause a shift to longer wavelengths. nii.ac.jp In contrast, strong proton donors can quench the fluorescence. nii.ac.jp This behavior highlights the influence of intermolecular interactions on the excited-state properties of the molecule.

The photophysical properties of quinoline-based compounds can be tuned by chemical modification. For example, the introduction of different substituents can alter the absorption and emission maxima, as well as the fluorescence quantum yield. nih.gov In some cases, intramolecular proton transfer in the excited state can lead to the appearance of new, red-shifted emission bands. nii.ac.jp The study of these photophysical processes is crucial for understanding the potential of these compounds in applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors.

Interactive Table: Photophysical Data for Benzo[h]quinoline (B1196314) Derivatives in Different Solvents
CompoundSolventAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (%)Reference
10-Hydroxybenzo[h]quinoline-9-cyanoacrylic acidMethanol--0.07-1.25 nih.gov
10-Hydroxybenzo[h]quinoline-7,9-di(cyanoacrylic) acidMethanol--0.07-1.25 nih.gov
Benzo[f]quinolineCyclohexane-Enhanced with ethanol- nii.ac.jp

Computational and Theoretical Chemistry of Benzo F Quinoline 1 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For Benzo[f]quinoline-1-carboxylic acid and its analogs, DFT calculations are crucial for optimizing molecular geometries to their lowest energy state, which is essential for predicting their stability. nih.govnih.gov

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov In studies of benzo[f]quinoline (B1222042) derivatives, these calculations help identify the most probable sites for electrophilic and nucleophilic attacks. nih.gov

For instance, DFT simulations on various benzo[f]quinoline-based heterocycles have been used to determine their molecular geometry and understand their electronic structure in relation to their antioxidant or antitumor activities. nih.govresearchgate.net These theoretical findings often show strong consistency with experimental results, validating the predictive power of the DFT approach. nih.govresearchgate.net

Advanced DFT methods, sometimes combined with other theories like the modified Poisson-Boltzmann theory, can also be employed to model the molecule's behavior in different environments, such as in a solvent or at a liquid-solid interface. aps.org Furthermore, Natural Bond Orbital (NBO) analysis can provide deeper insights into charge distribution and orbital interactions within the molecule. nih.gov

Table 1: Representative Theoretical Parameters Calculated for Benzo[f]quinoline Derivatives

ParameterSignificanceTypical Application
EHOMO (Energy of Highest Occupied Molecular Orbital)Indicates electron-donating ability; related to ionization potential.Predicting reactivity towards electrophiles. nih.gov
ELUMO (Energy of Lowest Unoccupied Molecular Orbital)Indicates electron-accepting ability; related to electron affinity.Predicting reactivity towards nucleophiles. nih.gov
HOMO-LUMO Gap (ΔE)Relates to chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.Assessing molecular stability and electronic excitation energy. nih.gov
Molecular Electrostatic Potential (ESP)Maps charge distribution to predict sites for intermolecular interactions. nih.govIdentifying regions for hydrogen bonding and non-covalent interactions. nih.gov
NBO Atomic ChargesQuantifies the charge localized on each atom. nih.govUnderstanding charge distribution and its effect on stability and reactivity. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations allow researchers to observe the motion of atoms and molecules over time, providing a dynamic picture of molecular behavior. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape—the full range of shapes the molecule can adopt—and understanding how it interacts with other molecules, such as solvent molecules or biological macromolecules.

Techniques like Car-Parrinello Molecular Dynamics (CPMD) can be employed to study the dynamics of hydrogen bonds, which are critical in this molecule due to the carboxylic acid group. nih.gov These simulations can reveal the strength and stability of both intramolecular hydrogen bonds (within a single molecule) and intermolecular hydrogen bonds (between molecules), which often lead to the formation of dimers or larger aggregates. nih.gov The simulations can also predict how these interactions change in different environments, such as in the gas phase versus a solvent. nih.gov

The results from MD simulations, such as the potential of mean force (Pmf), can be used to map out the energy associated with specific molecular motions, like proton transfer events, which are crucial for understanding the acidity and reactivity of the carboxylic acid group. nih.gov These simulations are also fundamental for studying how benzo[f]quinoline derivatives dock into the active sites of proteins, providing insights into their potential mechanisms of action as therapeutic agents. nih.gov

Quantum Chemical Investigations of Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly using DFT, are essential for mapping the detailed pathways of chemical reactions. These investigations go beyond predicting reactivity by calculating the energy profiles of entire reaction mechanisms, including the structures of short-lived intermediates and high-energy transition states. nih.gov

For reactions involving the benzo[f]quinoline scaffold, these methods can be used to understand reaction selectivity. For example, computational studies can explain why a reaction yields a specific isomer over another by comparing the activation energies of the different possible pathways. By locating the transition state structure and calculating its energy, chemists can predict the kinetic feasibility of a proposed reaction step.

Theoretical investigations into tautomerization mechanisms, such as the keto-enol conversion in related quinolinone systems, demonstrate the power of these methods. nih.gov Calculations can determine the relative stability of different tautomers and the energy barriers that separate them, providing a complete picture of the reaction dynamics. nih.gov This knowledge is critical for controlling reaction outcomes in the synthesis of new this compound analogues.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodological Development for Benzo[f]quinoline Scaffolds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to build statistical models correlating the chemical structure of compounds with their biological activity or physicochemical properties. nih.govnih.gov For the benzo[f]quinoline scaffold, which is found in many compounds with interesting biological properties, developing robust QSAR models is a key goal. nih.govnih.gov

The process involves calculating a set of molecular descriptors for a series of known benzo[f]quinoline derivatives. These descriptors can be electronic (like HOMO/LUMO energies from DFT), steric (related to molecular size and shape), or hydrophobic. A mathematical model is then generated to link these descriptors to an observed activity, such as antimicrobial or anticancer potency. nih.govnih.gov

Successful QSAR models for benzo[f]quinoline scaffolds can be used to predict the activity of new, unsynthesized compounds, saving significant time and resources in the drug discovery process. nih.gov These models also provide valuable insights into the Structure-Activity Relationships (SAR), highlighting which molecular features are most important for a desired biological effect. nih.gov For example, in silico studies have revealed important SAR correlations in benzo[f]quinolinium salts, guiding the design of more potent antimicrobial agents. nih.gov

In Silico Design Principles for Novel this compound Analogues

The ultimate goal of many computational studies is the in silico design of novel molecules with improved properties. This process integrates the insights gained from all the previously mentioned computational techniques to rationally design new analogues of this compound. nih.gov

The design process often begins with a known active compound or a biological target. Molecular docking simulations are a key tool, used to predict how designed analogues will bind to the active site of a specific protein or enzyme. nih.govresearchgate.net For instance, derivatives of benzo[f]quinoline have been docked against targets like the CDK-5 enzyme and HCV NS5B polymerase to predict their binding affinity and orientation, helping to identify the most promising candidates for synthesis. nih.govresearchgate.net

Beyond binding affinity, the design process incorporates predictions of pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). researchgate.netmdpi.com Computational tools can estimate properties like oral bioavailability, solubility, and potential toxicity, allowing researchers to filter out compounds that are unlikely to be successful as drugs before they are ever made. researchgate.netmdpi.com This multi-faceted in silico approach, combining quantum mechanics, molecular dynamics, and QSAR, provides a powerful set of principles for the intelligent design of new this compound analogues with tailored therapeutic potential. nih.govnih.gov

Applications of Benzo F Quinoline 1 Carboxylic Acid in Contemporary Organic Synthesis and Catalysis

Utilization as a Ligand in Homogeneous and Heterogeneous Catalysis

The nitrogen atom within the benzo[f]quinoline (B1222042) ring system, along with the carboxylic acid functionality, presents an ideal combination for the development of novel ligands for catalysis. The nitrogen can coordinate to a metal center, while the carboxylic acid can be modified to tune the steric and electronic properties of the resulting catalyst.

Asymmetric Catalysis Employing Benzo[f]quinoline-1-carboxylic Acid Derived Ligands

While the development of chiral ligands derived specifically from this compound for asymmetric catalysis is an area with underexplored potential, the broader class of benzoquinoline derivatives has shown promise. For instance, new benzo[h]quinoline-based pincer ligands have been successfully employed in highly efficient ruthenium and osmium complexes for the asymmetric transfer hydrogenation of ketones. nih.gov These findings suggest that chiral ligands incorporating the benzo[f]quinoline scaffold could be potent tools in asymmetric synthesis. The introduction of chirality could be achieved through various strategies, such as the use of chiral amines or alcohols to form amide or ester derivatives of this compound.

Catalytic C-H Activation and Functionalization

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis, and the benzo[f]quinoline scaffold is a suitable substrate for such transformations. The nitrogen atom can act as an embedded directing group, facilitating the selective activation of C-H bonds at specific positions. nih.gov While studies specifically detailing the C-H activation of this compound are limited, research on related quinoline (B57606) N-oxides has demonstrated successful palladium-catalyzed C2-arylation and cross-coupling reactions. nih.gov The carboxylic acid group in this compound could potentially influence the regioselectivity of C-H activation reactions, offering a pathway to novel functionalized derivatives.

Photo- and Electrocatalytic Applications

The extended π-system of the benzo[f]quinoline core suggests its potential utility in photo- and electrocatalysis. Push-pull-type benzo[f]quinoline derivatives have been designed as environmentally responsive fluorescent dyes, indicating their ability to participate in photoinduced processes. nih.gov In the realm of electrocatalysis, the electrooxidative activation of carboxylic acids is a known method for generating radicals. nih.gov This opens the possibility of using this compound in electrochemical decarboxylative coupling reactions to form new carbon-carbon bonds. The self-assembly of carboxylate substrates on an anode surface can promote selective oxidation, a technique that could be applicable to derivatives of this compound. nih.gov Furthermore, benzo[h]quinoline (B1196314) derivatives have been used as co-sensitizers in dye-sensitized solar cells (DSSCs), highlighting the potential of this class of compounds in light-harvesting applications. nih.gov

Table 2: Potential Catalytic Applications of this compound Derivatives

Catalytic ApplicationPotential Role of this compound DerivativeRelevant Research on Analogues
Asymmetric Transfer HydrogenationChiral ligandBenzo[h]quinoline pincer complexes for ketone reduction nih.gov
C-H ArylationSubstrate with directing groupPd-catalyzed C2-arylation of quinoline N-oxides nih.gov
PhotocatalysisPhotosensitizer or photocatalyst componentFluorescent push-pull benzo[f]quinoline dyes nih.gov
ElectrocatalysisPrecursor for radical generation via decarboxylationElectrocatalytic decarboxylative functionalization of carboxylic acids nih.gov
Dye-Sensitized Solar CellsCo-sensitizerBenzo[h]quinoline derivatives in DSSCs nih.gov

Development of Chemical Probes for Mechanistic Organic Chemistry Investigations

The unique photophysical properties of certain benzo[f]quinoline derivatives make them attractive candidates for the development of chemical probes to investigate reaction mechanisms. nih.gov For example, their environmentally sensitive fluorescence could be exploited to monitor changes in the local environment of a chemical reaction, providing insights into reaction kinetics and intermediates. While the direct application of this compound as a mechanistic probe is not yet established, its structural features provide a strong foundation for the design of such tools. The carboxylic acid group allows for its covalent attachment to other molecules of interest, enabling its use as a reporter moiety in more complex systems.

Advanced Analytical Methodologies for Benzo F Quinoline 1 Carboxylic Acid Research

High-Performance Chromatographic Separations (HPLC, GC-MS) for Purity Assessment and Reaction Monitoring in Research

High-performance chromatographic techniques are indispensable tools in the synthesis and analysis of Benzo[f]quinoline-1-carboxylic acid, ensuring the purity of the final product and tracking the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of this compound. Due to the compound's polarity imparted by the carboxylic acid group and its aromatic nature, reversed-phase HPLC is a common and effective approach. sielc.comsielc.com A typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a small amount of acid like formic or phosphoric acid to ensure the carboxylic acid is in its protonated form for better retention and peak shape. sielc.comsielc.com The detection is typically carried out using a UV detector, as the extended aromatic system of the benzo[f]quinoline (B1222042) core exhibits strong UV absorbance. scispace.com

For reaction monitoring, HPLC allows chemists to follow the consumption of reactants and the formation of this compound in near real-time. Small aliquots of the reaction mixture can be periodically injected into the HPLC system to assess the reaction's progress, enabling optimization of reaction conditions such as temperature, time, and catalyst loading. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for purity assessment, providing both separation and structural information. nih.gov However, the direct analysis of carboxylic acids by GC can be challenging due to their high polarity and low volatility. lmaleidykla.lt Therefore, a derivatization step is often required to convert the carboxylic acid into a more volatile ester or silyl (B83357) ester. lmaleidykla.lt For instance, silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed. lmaleidykla.lt Once derivatized, the compound can be readily analyzed by GC-MS. The mass spectrum provides the molecular weight of the derivatized compound and a characteristic fragmentation pattern that can confirm the identity of the benzo[f]quinoline core and the presence of the derivatized carboxyl group. researchgate.netresearchgate.net

Table 1: Illustrative HPLC Parameters for Benzo[f]quinoline Derivative Analysis

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (60:40) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Note: These are typical parameters and may require optimization for this compound.

Table 2: Example GC-MS Parameters for Derivatized Carboxylic Acid Analysis

ParameterValue
Column HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, 1 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (2 min), then 10 °C/min to 300 °C (10 min)
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range 50-500 m/z
Note: Derivatization to a volatile form (e.g., silyl ester) is a prerequisite for this method.

Hyphenated Techniques (e.g., LC-NMR, GC-IR) for Comprehensive Characterization

For an unambiguous and comprehensive structural elucidation of this compound and its potential isomers or byproducts, hyphenated analytical techniques are employed. These methods combine the separation power of chromatography with the detailed structural information from spectroscopy.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy provides a powerful combination for the analysis of complex mixtures. nih.gov In the context of this compound research, LC can separate the target compound from impurities, and the eluent can be directly transferred to an NMR spectrometer for analysis. nih.gov This allows for the acquisition of detailed ¹H and ¹³C NMR spectra of the isolated compound without the need for manual fraction collection. researchgate.netnih.gov The NMR data provides precise information about the proton and carbon environments within the molecule, confirming the connectivity of the atoms in the benzo[f]quinoline ring system and the position of the carboxylic acid substituent. nih.govnih.gov

Gas Chromatography-Infrared Spectroscopy (GC-IR) is another valuable hyphenated technique. After derivatization to a volatile form, the compound is separated by GC and then passed through a light pipe in an FTIR spectrometer. The resulting IR spectrum provides information about the functional groups present in the molecule. For a derivatized this compound, characteristic IR bands would confirm the presence of the ester or silyl ester group, as well as the aromatic C-H and C=C stretching vibrations of the benzoquinoline core. researchgate.net

Electrochemical Methods for Redox Potential Determination and Mechanistic Insights

Electrochemical methods, particularly cyclic voltammetry (CV), are instrumental in investigating the redox properties of this compound. As an aza-polycyclic aromatic hydrocarbon (aza-PAH), its ability to accept or donate electrons is of significant interest in materials science and for understanding its potential metabolic fate. bohrium.comnih.gov

Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current. For this compound, CV can be used to determine its reduction and oxidation potentials. bohrium.comnih.govnih.gov These potentials provide quantitative information about the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). The experiment would typically be conducted in a suitable organic solvent, such as dichloromethane (B109758) or acetonitrile, with a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate. nih.govresearchgate.net

By analyzing the shape of the cyclic voltammogram and how it changes with scan rate, researchers can gain mechanistic insights into the electron transfer processes. nih.govresearchgate.net For instance, the reversibility of the redox events can be assessed, indicating the stability of the radical ions formed upon reduction or oxidation. This information is crucial for understanding the compound's electronic properties and its potential to participate in redox reactions. bohrium.comnih.gov Theoretical studies on related aza-PAHs have shown that the presence and position of the nitrogen atom significantly influence the electronic structure and regioselectivity of reactions. nih.gov

Q & A

Q. What are the common synthetic routes for preparing Benzo[f]quinoline-1-carboxylic acid, and how can intermediates be characterized?

this compound is typically synthesized via multi-step reactions involving cyclization and functionalization. For example, fused quinoline-carboxylic acids can be prepared using Friedländer annulation or acid-catalyzed cyclization of substituted precursors. Key intermediates, such as brominated quinoline derivatives, should be characterized using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy to confirm regioselectivity and functional group integrity. Reaction progress can be monitored via TLC or HPLC .

Q. How should researchers handle this compound to ensure safety and stability during experiments?

The compound requires handling in a fume hood with PPE (gloves, lab coat, safety goggles). Storage should be in a cool, dry environment under inert gas (e.g., argon) to prevent oxidation. Solubility in polar aprotic solvents (e.g., DMSO) necessitates careful waste disposal. Safety data sheets (SDS) recommend avoiding inhalation and skin contact due to potential irritation .

Q. What analytical methods are most effective for confirming the purity and structure of this compound?

Purity can be assessed via reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS. Structural confirmation requires ¹H/¹³C NMR for aromatic proton environments and carbonyl group identification. X-ray crystallography may resolve ambiguities in regiochemistry, while elemental analysis validates stoichiometry .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound derivatives under varying catalytic conditions?

Yield optimization involves screening catalysts (e.g., Lewis acids like AlCl₃ or Brønsted acids like H₂SO₄) and solvents (e.g., acetic acid vs. DMF). For example, the Hell-Volhard-Zelinsky reaction can introduce halogen substituents, but regioselectivity depends on steric and electronic factors. DOE (Design of Experiments) approaches, such as varying temperature (80–120°C) and reaction time (12–48 hrs), can identify optimal conditions. Reported yields for analogous quinoline-carboxylic acids range from 75% to 85% .

Q. What strategies resolve contradictions in solubility data for this compound across different solvent systems?

Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from polymorphic forms or hydration states. Researchers should perform solubility studies using standardized protocols (e.g., shake-flask method) at controlled temperatures (20–25°C). Computational tools like COSMO-RS can predict solubility parameters, while experimental validation via UV-Vis spectroscopy quantifies saturation points .

Q. How do substituents (e.g., fluorine, methyl groups) on the quinoline ring influence the compound’s biological activity?

Substituents alter electronic density and steric hindrance, impacting interactions with biological targets. For instance, fluorination at position 6 (as in 6-fluoro derivatives) enhances metabolic stability and binding affinity to enzymes like kinases. Structure-activity relationship (SAR) studies using in vitro assays (e.g., enzyme inhibition) and molecular docking can map critical functional groups. Recent work on fluorinated quinoline-carboxylic acids showed improved IC₅₀ values in kinase inhibition assays .

Q. What advanced techniques are used to study the photophysical properties of this compound for material science applications?

Time-resolved fluorescence spectroscopy and DFT calculations evaluate emission spectra and excited-state behavior. For example, the compound’s π-conjugated system may exhibit solvatochromism, useful in OLEDs or sensors. Cyclic voltammetry determines HOMO/LUMO levels, correlating with charge-transfer efficiency .

Q. How can contradictory data on the compound’s thermal stability be reconciled in high-temperature applications?

Thermogravimetric analysis (TGA) under nitrogen or air identifies decomposition thresholds (e.g., onset at 200–250°C). Discrepancies may arise from impurities or crystallization methods. Parallel studies using differential scanning calorimetry (DSC) can detect polymorphic transitions, ensuring reproducibility in material synthesis .

Methodological Guidance

Designing a kinetic study to assess the hydrolysis of this compound esters under physiological conditions

  • Protocol : Prepare ester derivatives (e.g., methyl or ethyl esters) and monitor hydrolysis in phosphate buffer (pH 7.4, 37°C) via HPLC.
  • Data Analysis : Use pseudo-first-order kinetics to calculate rate constants (kobsk_{obs}). Compare activation energies (EaE_a) via Arrhenius plots.
  • Controls : Include esterase enzymes to simulate in vivo conditions .

Addressing discrepancies in reported pKa values for the carboxylic acid group

  • Approach : Perform potentiometric titration in aqueous and mixed solvents (e.g., water-DMSO). Validate using UV-Vis pH titrations.
  • Computational Support : Apply DFT methods (e.g., B3LYP/6-31G*) to calculate theoretical pKa and compare with experimental data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.